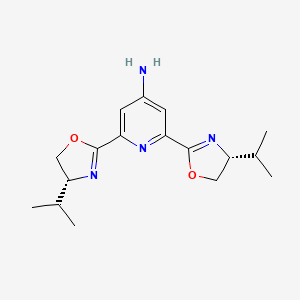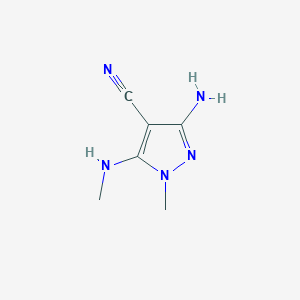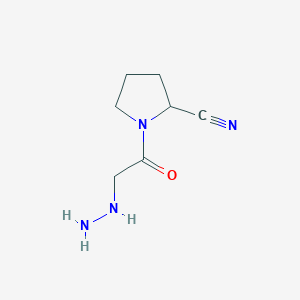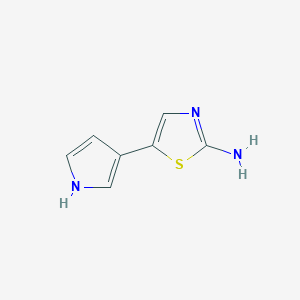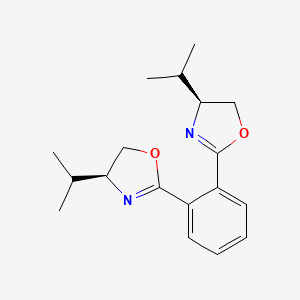
1,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions, particularly those requiring high enantioselectivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,2-diaminobenzene with (S)-4-isopropyl-2-oxazoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene or dichloromethane, and a catalyst like palladium or copper salts. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the oxazoline rings can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles can be used, and reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline N-oxides, while reduction can produce the corresponding amines.
Aplicaciones Científicas De Investigación
1,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and as a tool for probing chiral environments in biological systems.
Medicine: Investigated for its potential in drug development, especially in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 1,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene exerts its effects involves the formation of stable complexes with transition metals. These complexes facilitate various catalytic processes by providing a chiral environment that promotes enantioselective reactions. The molecular targets include transition metal centers, and the pathways involved often relate to the activation and transformation of substrates in catalytic cycles.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diphenylphosphino)benzene: Another bidentate ligand used in catalysis, but with different steric and electronic properties.
1,2-Bis(di-tert-butylphosphinomethyl)benzene: Known for its effectiveness in alkoxycarbonylation reactions.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A phosphine ligand with distinct steric effects due to the presence of methyl groups.
Uniqueness
1,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its chiral nature and the presence of oxazoline rings, which provide both steric and electronic control in catalytic processes. This makes it particularly valuable in asymmetric synthesis, where high enantioselectivity is required.
Propiedades
Fórmula molecular |
C18H24N2O2 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(4S)-4-propan-2-yl-2-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H24N2O2/c1-11(2)15-9-21-17(19-15)13-7-5-6-8-14(13)18-20-16(10-22-18)12(3)4/h5-8,11-12,15-16H,9-10H2,1-4H3/t15-,16-/m1/s1 |
Clave InChI |
IDHVDBMDIVRZLO-HZPDHXFCSA-N |
SMILES isomérico |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2C3=N[C@H](CO3)C(C)C |
SMILES canónico |
CC(C)C1COC(=N1)C2=CC=CC=C2C3=NC(CO3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Bromobenzo[d]oxazol-2-yl)methanol](/img/structure/B12877089.png)
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12877100.png)

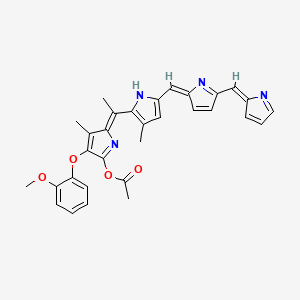

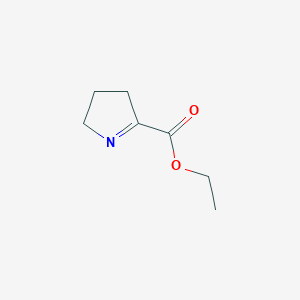
![Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate](/img/structure/B12877130.png)
![2-(Bromomethyl)-4-methoxybenzo[d]oxazole](/img/structure/B12877131.png)
